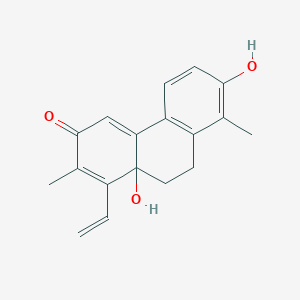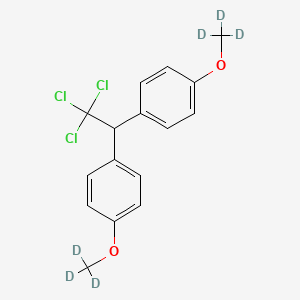
Methoxychlor-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methoxychlor-d6 is a deuterated form of methoxychlor, an organochlorine pesticide. Methoxychlor was originally developed as a replacement for DDT and has been used to combat a wide range of pests, including biting flies, houseflies, mosquito larvae, cockroaches, and chiggers . This compound is often used in scientific research as an isotopically labeled compound to study the behavior and fate of methoxychlor in various environments.
準備方法
The synthesis of methoxychlor-d6 involves the incorporation of deuterium atoms into the methoxychlor molecule. This can be achieved through several synthetic routes, including:
化学反応の分析
Methoxychlor-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: this compound can be reduced to form this compound alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
科学的研究の応用
Methoxychlor-d6 has several scientific research applications, including:
作用機序
Methoxychlor-d6 exerts its effects by mimicking the action of natural hormones, particularly estrogen. It binds to estrogen receptors and activates the transcription of estrogen-responsive genes, leading to various physiological effects. This compound can also interfere with the normal endocrine function by competing with natural hormones for receptor binding and altering hormone metabolism .
類似化合物との比較
Methoxychlor-d6 is similar to other organochlorine pesticides, such as DDT and endosulfan. it has some unique properties that distinguish it from these compounds:
Deuterium Labeling: this compound is isotopically labeled with deuterium, which makes it useful for tracing studies and analytical applications.
Lower Toxicity: This compound has a lower acute toxicity compared to DDT and endosulfan, making it a safer alternative for certain applications.
Environmental Persistence: This compound has a shorter environmental half-life compared to DDT, which reduces its potential for bioaccumulation and long-term environmental impact.
Similar compounds include:
DDT (Dichlorodiphenyltrichloroethane): An organochlorine pesticide with high persistence and bioaccumulation potential.
Endosulfan: An organochlorine insecticide with high toxicity and environmental persistence.
特性
分子式 |
C16H15Cl3O2 |
|---|---|
分子量 |
351.7 g/mol |
IUPAC名 |
1-[2,2,2-trichloro-1-[4-(trideuteriomethoxy)phenyl]ethyl]-4-(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C16H15Cl3O2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3/i1D3,2D3 |
InChIキー |
IAKOZHOLGAGEJT-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC([2H])([2H])[2H])C(Cl)(Cl)Cl |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


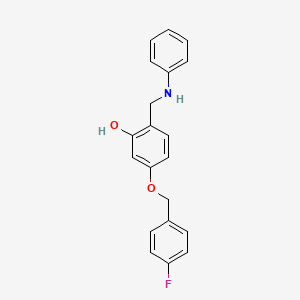
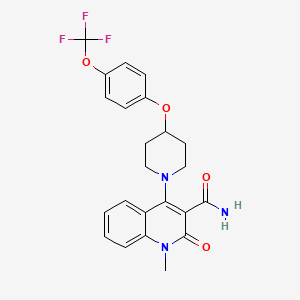
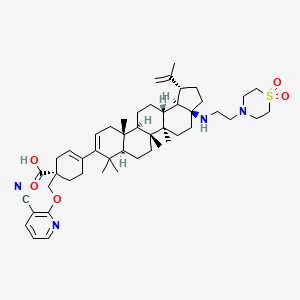
![(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12392841.png)
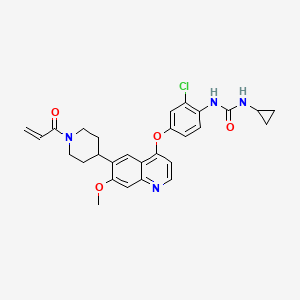
![(2S)-3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid](/img/structure/B12392859.png)
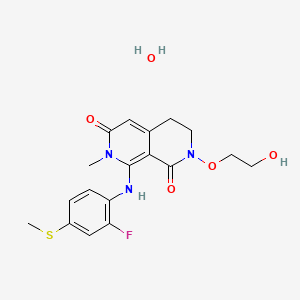
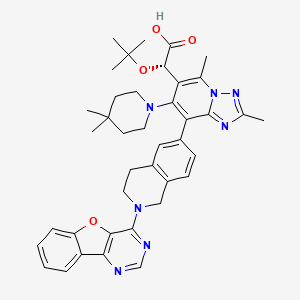
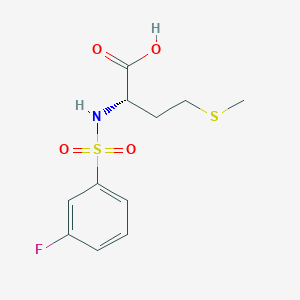

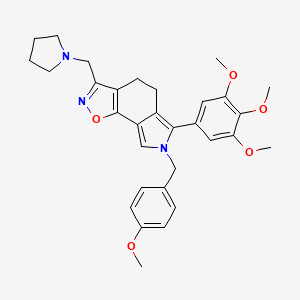
![(E,6R)-2-methyl-6-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B12392895.png)
![dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12392903.png)
